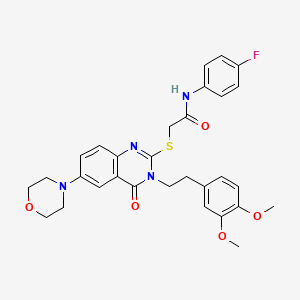
2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazolinone derivative, which is a class of compounds that often exhibit biological activity and are of interest in medicinal chemistry . The molecule also contains a morpholino group, a dimethoxyphenethyl group, and a fluorophenyl group.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a quinazolinone core, a morpholino group, a dimethoxyphenethyl group, and a fluorophenyl group. Each of these groups will contribute to the overall properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors such as the presence of the polar morpholino group and the nonpolar dimethoxyphenethyl and fluorophenyl groups .科学的研究の応用
Antitumor Activity
A study found that analogs of quinazolinones, similar in structure to the compound , demonstrated significant antitumor activity. Specifically, derivatives such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide showed broad spectrum antitumor activity with mean GI50 values indicating potent efficacy against cancer cell lines, including CNS, renal, breast, and leukemia cell lines. This suggests the potential of similar compounds, including 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide, in cancer treatment (Al-Suwaidan et al., 2016).
Cytotoxic Activity
Another study synthesized compounds structurally related to the compound , demonstrating cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. This indicates the potential of such compounds in targeted cancer therapies (Nguyen et al., 2019).
Anti-Inflammatory and Analgesic Potential
Quinazolinone derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Compounds with a similar structural framework have shown significant efficacy in reducing inflammation and pain in experimental models, suggesting possible therapeutic applications for the compound (Rajasekaran et al., 2011).
Antimicrobial Properties
Additionally, certain quinazolinone analogs have demonstrated antimicrobial activities. This indicates the potential of the compound in combating microbial infections, given its structural similarities to these effective antimicrobial agents (Gul et al., 2017).
VEGFR-2 and EGFR Tyrosine Kinase Inhibition
A study indicated that quinazolinone-based derivatives can inhibit VEGFR-2 and EGFR tyrosine kinases, suggesting a potential role in cancer treatment through the inhibition of these critical enzymes. This could implicate the compound in similar therapeutic applications (Riadi et al., 2021).
Antifungal Properties
Derivatives of 2-oxo-morpholin-3-yl-acetamide, a structurally similar compound, exhibited broad-spectrum antifungal properties. This suggests potential antifungal applications for the compound (Bardiot et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O5S/c1-38-26-10-3-20(17-27(26)39-2)11-12-35-29(37)24-18-23(34-13-15-40-16-14-34)8-9-25(24)33-30(35)41-19-28(36)32-22-6-4-21(31)5-7-22/h3-10,17-18H,11-16,19H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXOHHBHVCQPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

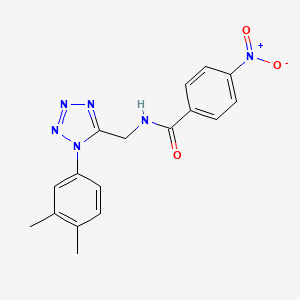
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
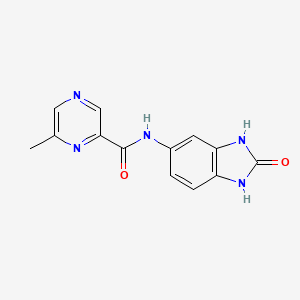
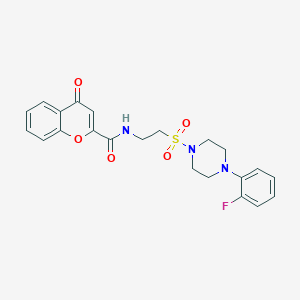
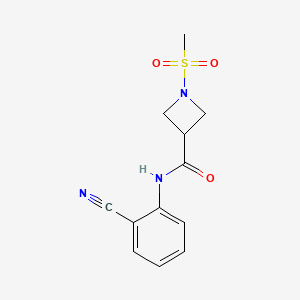
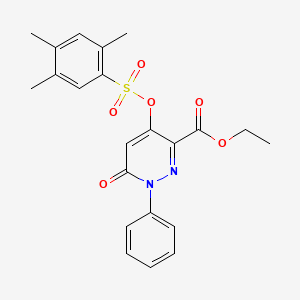
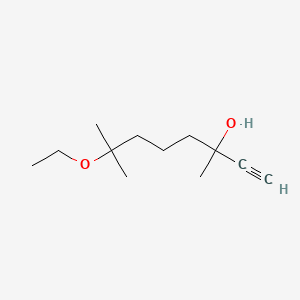
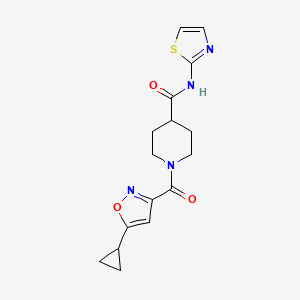

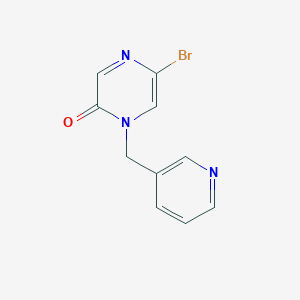
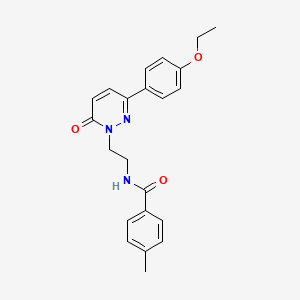
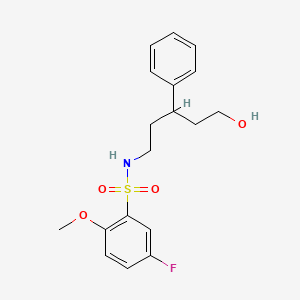
![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)
![N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2419866.png)